molecular formula C13H20ClF2NO2 B6171432 2-[3-(2,4-difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride CAS No. 2742653-39-8

2-[3-(2,4-difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride

Cat. No.: B6171432
CAS No.: 2742653-39-8
M. Wt: 295.8
InChI Key:
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Description

2-[3-(2,4-difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C13H20ClF2NO2 It is known for its unique structure, which includes a difluorophenyl group, an ethylamino group, and a propoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluorophenyl intermediate:

    Alkylation: The difluorophenyl intermediate is then alkylated with an ethylamine derivative to introduce the ethylamino group.

    Etherification: The resulting compound undergoes etherification with a suitable propoxyethanol derivative to form the final product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(2,4-difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,4-difluorophenyl)-2-(methylamino)propoxy]ethan-1-ol hydrochloride
  • 2-[3-(2,4-difluorophenyl)-2-(propylamino)propoxy]ethan-1-ol hydrochloride
  • 2-[3-(2,4-difluorophenyl)-2-(butylamino)propoxy]ethan-1-ol hydrochloride

Uniqueness

2-[3-(2,4-difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

2742653-39-8

Molecular Formula

C13H20ClF2NO2

Molecular Weight

295.8

Purity

95

Origin of Product

United States

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